

CGS 21680 Hydrochloride structure-activity relationship

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Compound of Interest		
Compound Name:	CGS 21680 Hydrochloride	
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An In-depth Technical Guide on the Structure-Activity Relationship of **CGS 21680 Hydrochloride**

Introduction

CGS 21680 hydrochloride is a potent and highly selective agonist for the A2A adenosine receptor (A2AAR).[1][2][3] Its high affinity and selectivity have established it as a standard pharmacological tool for investigating the physiological and pathological roles of the A2AAR. This receptor is a G-protein coupled receptor (GPCR) that is abundantly expressed in the brain, particularly in the striatum, as well as in immune cells, platelets, and blood vessels. The activation of A2AAR is implicated in a wide range of biological processes, including neurotransmission, inflammation, and cardiovascular function. Understanding the structure-activity relationship (SAR) of CGS 21680 is crucial for the rational design of novel A2AAR agonists with improved therapeutic potential for conditions such as Parkinson's disease, Huntington's disease, inflammation, and ischemic injury.[1]

This technical guide provides a comprehensive overview of the SAR of CGS 21680, detailing the key structural motifs responsible for its potent and selective interaction with the A2AAR. It includes quantitative data on binding affinities and functional potencies, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways and experimental workflows.

Core Molecular Structure



The chemical structure of CGS 21680, 2-[p-(2-carboxyethyl)phenylethyl-amino]-5'-N-ethylcarboxamido adenosine, is an analog of the endogenous agonist adenosine. Its high affinity and selectivity for the A2AAR are derived from specific modifications to the adenosine scaffold:

- Adenosine Core: This provides the fundamental purine and ribose moieties necessary for recognition by adenosine receptors.
- 5'-N-ethylcarboxamido Group: This modification on the ribose sugar is a common feature in potent adenosine receptor agonists and contributes to the high affinity for the A2AAR.
- 2-[p-(2-carboxyethyl)phenylethylamino] Group: This bulky substituent at the C2 position of the adenine base is the primary determinant of the compound's high selectivity for the A2AAR over other adenosine receptor subtypes, particularly the A1 receptor.[4]

Structure-Activity Relationship (SAR) Analysis

The SAR of CGS 21680 and its analogs has been explored to understand the molecular determinants of A2AAR binding and activation. The key interactions occur within the orthosteric binding pocket of the receptor.

- Adenosine Moiety Interactions: The adenosine portion of CGS 21680 binds in a similar fashion to the endogenous agonist. Hydrogen bonds are formed between the 2' and 3' hydroxyl groups of the ribose and key residues such as Ser277 and His278.[4]
- C2 Position Substituent: The extended 2-[p-(2-carboxyethyl)phenylethylamino] chain at the
 C2 position is crucial for selectivity.[5] This group extends towards the extracellular loop
 region of the receptor. The terminal carboxylate group has been identified as a versatile point
 for further chemical modification, such as the attachment of fluorescent probes or larger
 molecules, often without a significant loss of binding affinity.[5] This suggests that the region
 accommodating this part of the molecule is relatively unconstrained.
- 5'-N-ethylcarboxamido Group: This group enhances the affinity for the A2AAR. The ethyl group fits into a hydrophobic pocket, and the carboxamide can form additional hydrogen bonds, contributing to the overall stability of the ligand-receptor complex.



Quantitative SAR Data

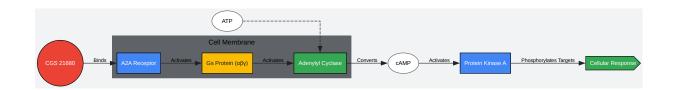
The following table summarizes the binding affinity and functional potency data for CGS 21680 at adenosine receptors.

Compound	Receptor Target	Binding Affinity (Ki/Kd)	Functional Potency (EC50/IC50)	Selectivity (A1/A2A)	Notes
CGS 21680	Rat A2A	27 nM (Ki)[1] [6][7]	110 nM (EC50, cAMP stimulation in striatal slices) [6]	~140-fold over A1[6]	Prototypical selective A2A agonist.
CGS 21680	Rat A2A	15.5 nM (Kd) [6]	1.8 nM (ED25, coronary flow in isolated rat heart)[6]	Demonstrate s high affinity and potency.	
CGS 21680	Rat Striatum	17 nM (Kd)[8]	22 nM (IC50) [3][6]	High-affinity binding in A2A-rich tissue.	
CGS 21680	Rat Hippocampus	58 nM (Kd)[8]	Lower affinity in regions with mixed receptor populations.		
CGS 21680	Rat Cerebral Cortex	58 nM (Kd)[8]	Lower affinity compared to striatum.[8]		

Signaling Pathway of A2A Receptor Activation



Activation of the A2A adenosine receptor by CGS 21680 initiates a canonical Gs-protein coupled signaling cascade. The binding of the agonist induces a conformational change in the receptor, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.



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Caption: A2A Adenosine Receptor Signaling Pathway.

Experimental ProtocolsRadioligand Binding Assay

This protocol outlines a standard method for determining the binding affinity of CGS 21680 and its analogs to the A2A adenosine receptor using a competitive binding assay with [3H]CGS 21680.

Objective: To determine the inhibition constant (Ki) of test compounds for the A2AAR.

Materials:

- Cell membranes from tissues or cells expressing A2AAR (e.g., rat striatum, HEK293-A2AAR cells).
- [3H]CGS 21680 (Radioligand).
- Unlabeled CGS 21680 or other competitor compounds.

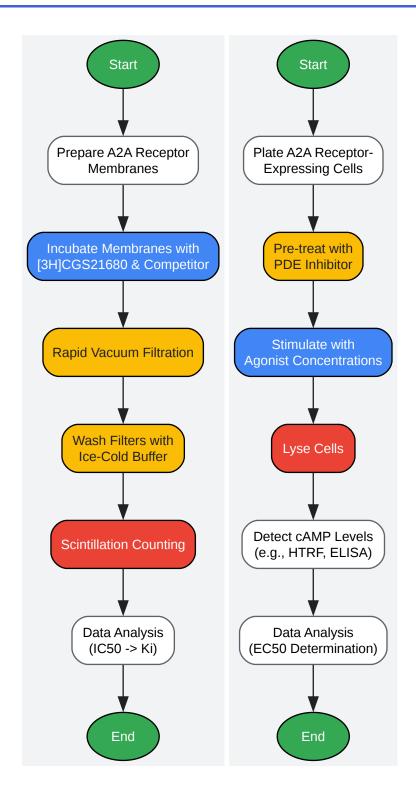


- Incubation Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Adenosine deaminase (ADA) to remove endogenous adenosine.
- Non-specific binding control (e.g., 10 μM NECA).[9]
- Glass fiber filters and a cell harvester/filtration apparatus.
- Scintillation cocktail and a liquid scintillation counter.

Procedure:

- Membrane Preparation: Homogenize tissue or cells in buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in fresh buffer.
- Assay Setup: In assay tubes, combine the cell membranes, [3H]CGS 21680 at a concentration near its Kd (e.g., 10 nM), and varying concentrations of the unlabeled competitor compound.[9]
- Incubation: Pre-incubate membranes with ADA. Then, incubate all components at 25°C for 60-90 minutes to reach equilibrium.[9]
- Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the free radioligand.
- Washing: Quickly wash the filters with ice-cold incubation buffer to remove non-specifically bound radioligand.[10]
- Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value.
 Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.





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